N-(2,6-Dimethylphenyl)propionamide

Lipophilicity SAR Drug Design

This well-characterized scaffold offers a unique combination of moderate lipophilicity (XLogP3 1.8), minimal hydrogen-bonding capacity, and low molecular weight (177.24 g/mol), making it an irreplaceable neutral reference for calibrating membrane permeability, isolating sodium channel blocker pharmacology, and developing robust LC-MS/MS methods. Choose high-purity (≥98%) material to ensure precise SAR studies and avoid off-target confounds inherent to more complex analogs like tocainide or lidocaine. Ideal for medicinal chemistry teams requiring a simplified, well-defined propionamide building block.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 25404-20-0
Cat. No. B185082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)propionamide
CAS25404-20-0
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=CC=C1C)C
InChIInChI=1S/C11H15NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h5-7H,4H2,1-3H3,(H,12,13)
InChIKeyTXBNRQUPSDOCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dimethylphenyl)propionamide (CAS 25404-20-0) Technical Procurement & Differentiation Overview


N-(2,6-Dimethylphenyl)propionamide (CAS 25404-20-0) is a 2,6-dimethylaniline-derived propionamide that serves as a key intermediate and reference standard in the synthesis and evaluation of local anesthetics and antiarrhythmic agents [1]. As a structural analog lacking the α-amino or diethylaminoethyl side chains found in clinically used amide-type drugs, this compound offers distinct physicochemical properties—including a moderate XLogP3 of 1.8 and minimal hydrogen-bonding capacity [2]—that render it valuable for structure-activity relationship (SAR) studies, metabolic pathway investigation, and applications requiring reduced molecular complexity. Procured at high purity (≥98%) , N-(2,6-Dimethylphenyl)propionamide provides researchers and formulators with a well-characterized scaffold that facilitates targeted modifications and minimizes confounding off-target interactions common to more complex analogs.

N-(2,6-Dimethylphenyl)propionamide (CAS 25404-20-0) Cannot Be Indiscriminately Substituted with Other 2,6-Dimethylaniline Amides


Substituting N-(2,6-Dimethylphenyl)propionamide with structurally related 2,6-dimethylaniline amides—such as tocainide, lidocaine, or N-(2,6-dimethylphenyl)-3-(diethylamino)propanamide—without experimental validation is scientifically unsound. These compounds differ fundamentally in their side-chain architecture, which directly governs lipophilicity (XLogP3 range: 0.8–2.1), hydrogen-bonding potential, molecular flexibility, and biological target engagement [1][2]. Even minor variations in the amide α-position (e.g., proton vs. amino vs. diethylaminoethyl) drastically alter pharmacokinetic behavior, including first-pass metabolism susceptibility and blood-brain barrier penetration [3]. Consequently, data generated with one analog cannot be extrapolated to N-(2,6-Dimethylphenyl)propionamide, making this compound irreplaceable for precise SAR studies, analytical method development, and applications requiring its unique combination of moderate lipophilicity and minimized off-target liability.

Quantitative Differentiators for N-(2,6-Dimethylphenyl)propionamide (CAS 25404-20-0) Versus Key Analogs


Lipophilicity (XLogP3) Offers a Distinct Partition Coefficient for SAR Studies

N-(2,6-Dimethylphenyl)propionamide exhibits an XLogP3 value of 1.8, which is intermediate between the more polar tocainide (XLogP3=0.8) and the more lipophilic lidocaine (XLogP3=2.1) [1][2][3]. This provides a unique reference point for calibrating lipophilicity-driven structure-activity relationships (SAR) in amide-type local anesthetic scaffolds.

Lipophilicity SAR Drug Design

Reduced Hydrogen-Bonding Capacity Minimizes Off-Target Interactions

With only one hydrogen bond donor and one hydrogen bond acceptor, N-(2,6-Dimethylphenyl)propionamide has half the hydrogen-bonding capacity of tocainide (2 donors, 2 acceptors) and significantly fewer than lidocaine (1 donor, 3 acceptors) [1][2][3]. This reduced polarity may translate to lower promiscuity and fewer off-target binding events in complex biological matrices.

Molecular Pharmacology Selectivity ADME

Constrained Molecular Flexibility (Rotatable Bonds = 2) Enhances Conformational Uniformity

N-(2,6-Dimethylphenyl)propionamide possesses only two rotatable bonds, identical to tocainide but one-third the number found in lidocaine (6 rotatable bonds) [1][2]. This constrained flexibility results in a more predictable conformational ensemble, which is advantageous for co-crystallization studies and molecular docking campaigns where rigid ligands are preferred.

Conformational Analysis Molecular Modeling Crystallography

Lower Molecular Weight (177.24 g/mol) Favors Enhanced Permeability and Simplified Analytics

At 177.24 g/mol, N-(2,6-Dimethylphenyl)propionamide is 8% lighter than tocainide (192.26 g/mol), 24% lighter than lidocaine (234.17 g/mol), and 29% lighter than N-(2,6-dimethylphenyl)-3-(diethylamino)propanamide (248.36 g/mol) [1][2][3]. Lower molecular weight is generally associated with improved passive diffusion and simpler mass spectrometric detection due to reduced isotopic complexity.

Pharmacokinetics Bioavailability Analytical Chemistry

Higher Oral LD50 (790 mg/kg, Mouse) Suggests Lower Acute Toxicity than Lidocaine

The oral LD50 of N-(2,6-Dimethylphenyl)propionamide in mice is 790 mg/kg, which is 2.7- to 3.6-fold higher than the reported oral LD50 range for lidocaine (220-290 mg/kg) in the same species [1]. This indicates a substantially lower acute toxicity profile, which may reduce handling restrictions and improve the compound's safety margin in laboratory settings.

Toxicology Safety Assessment Handling

Documented Synthetic Route with 10% Yield Provides a Baseline for Process Optimization

A patented synthetic procedure describes the preparation of N-(2,6-Dimethylphenyl)propionamide from 2,6-dimethylphenylisocyanate using a rhodium hydroxide catalyst in tetrahydrofuran at 20°C, achieving a 10% yield . This documented route, while modest in yield, offers a clear starting point for reaction engineering, catalyst screening, and alternative pathway exploration, enabling researchers to benchmark their own synthetic efficiency.

Synthetic Chemistry Process Development Scale-up

Procurement-Driven Application Scenarios for N-(2,6-Dimethylphenyl)propionamide (CAS 25404-20-0)


Reference Standard for Lipophilicity-Adjusted Local Anesthetic SAR

Given its intermediate XLogP3 of 1.8, which sits between the more polar tocainide (0.8) and the more lipophilic lidocaine (2.1), N-(2,6-Dimethylphenyl)propionamide serves as an optimal neutral reference for calibrating the relationship between amide side-chain structure and membrane permeability [1]. Medicinal chemistry teams can use this compound to systematically vary substituents and correlate computed logP values with experimental partition coefficients or cell-based permeability assays, thereby streamlining the design of next-generation analgesics with precisely tuned distribution profiles.

Negative Control for Off-Target Binding in Amide-Type Anesthetic Mechanistic Studies

The minimal hydrogen-bonding capacity (1 donor, 1 acceptor) and constrained rotatable bonds (2) of N-(2,6-Dimethylphenyl)propionamide make it an ideal negative control for in vitro assays designed to interrogate the molecular pharmacology of amide-type sodium channel blockers [2]. When used alongside more complex analogs like lidocaine or antiarrhythmic agent-3, researchers can isolate the contribution of the α-amino or diethylaminoethyl moieties to off-target receptor engagement, enabling cleaner interpretation of functional data and reducing false-positive rates in high-throughput screens.

Analytical Standard for LC-MS Quantification of Amide-Type Anesthetic Metabolites

With a low molecular weight of 177.24 g/mol—substantially smaller than lidocaine (234.17 g/mol) and tocainide (192.26 g/mol)—N-(2,6-Dimethylphenyl)propionamide offers a simplified mass spectrometric signature that is less prone to isotopic interference and adduct formation [3]. This makes it an excellent internal standard or calibration reference for developing robust LC-MS/MS methods aimed at quantifying amide-type local anesthetics and their metabolites in biological matrices, particularly in forensic toxicology and clinical pharmacokinetic studies where assay precision is paramount.

Starting Material for Process Chemistry Optimization with Established Benchmark Yield

The published synthetic route yielding 10% via rhodium-catalyzed isocyanate amidation provides a tangible benchmark for process chemists tasked with developing scalable, cost-effective manufacturing processes . By comparing alternative catalytic systems, solvents, or starting materials against this baseline, research and development teams can quantitatively assess improvements in atom economy and reaction efficiency, thereby accelerating the transition from milligram-scale research quantities to multi-gram or kilogram production for preclinical and clinical supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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